Entrectinib-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H34F2N6O2 |

|---|---|

Molecular Weight |

568.7 g/mol |

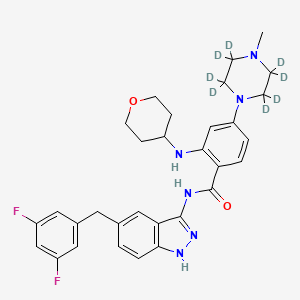

IUPAC Name |

N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide |

InChI |

InChI=1S/C31H34F2N6O2/c1-38-8-10-39(11-9-38)25-3-4-26(29(19-25)34-24-6-12-41-13-7-24)31(40)35-30-27-17-20(2-5-28(27)36-37-30)14-21-15-22(32)18-23(33)16-21/h2-5,15-19,24,34H,6-14H2,1H3,(H2,35,36,37,40)/i8D2,9D2,10D2,11D2 |

InChI Key |

HAYYBYPASCDWEQ-JNJBWJDISA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6)([2H])[2H])[2H] |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6 |

Origin of Product |

United States |

Foundational & Exploratory

Entrectinib-d8 certificate of analysis and specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Entrectinib-d8, a deuterated analog of the potent tyrosine kinase inhibitor, Entrectinib. This document is intended to serve as a core resource, detailing its specifications, analytical methodologies, and the biochemical pathways it influences.

Core Specifications of this compound

This compound is a stable, isotopically labeled form of Entrectinib, primarily utilized as an internal standard in quantitative bioanalytical assays. The deuterium labeling offers a distinct mass signature, facilitating precise quantification in complex biological matrices.

| Parameter | Specification |

| Chemical Formula | C₃₁H₂₆D₈F₂N₆O₂ |

| Molecular Weight | 568.69 g/mol |

| CAS Number | 2251773-94-9 |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Deuterium Incorporation | ≥99% |

Mechanism of Action: Targeting Key Oncogenic Drivers

Entrectinib is a potent and selective inhibitor of several tyrosine kinases that are key drivers in various cancers.[1] It targets Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[2] These kinases, when constitutively activated due to genetic alterations like gene fusions or mutations, can drive uncontrolled cell proliferation and survival.[1][3]

Entrectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases and blocking their catalytic activity. This inhibition disrupts downstream signaling cascades, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to the suppression of tumor growth and induction of apoptosis.

Below is a diagram illustrating the signaling pathways affected by Entrectinib.

Caption: Signaling pathways inhibited by Entrectinib.

Analytical Methodology: Quantification of this compound

The quantification of Entrectinib and its deuterated internal standard in biological matrices is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The following protocol provides a general framework for this analysis.

1. Sample Preparation: Liquid-Liquid Extraction

-

Objective: To extract Entrectinib and this compound from plasma samples.

-

Procedure:

-

To 50 µL of human plasma in a microcentrifuge tube, add 300 µL of a solution containing this compound (internal standard) in a protein precipitation solvent (e.g., acetonitrile or methanol).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

2. Chromatographic Separation: UPLC/HPLC

-

Objective: To separate the analytes from other matrix components before detection.

-

Typical Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometric Detection

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Mass Transitions:

-

Entrectinib: m/z 561.2 → 435.1

-

This compound: The precursor ion will be shifted by +8 Da (m/z 569.2). The fragment ion may or may not be shifted depending on the location of the deuterium atoms. The exact transition should be determined experimentally.

-

The workflow for the analysis of this compound is depicted below.

Caption: Workflow for the bioanalysis of Entrectinib.

Quality Control and Certificate of Analysis

A Certificate of Analysis (CoA) for this compound should include comprehensive data to ensure its identity, purity, and stability. The following diagram outlines a typical quality control workflow for the release of a batch of this compound.

Caption: Quality control workflow for this compound.

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further validation of analytical methods is required. Always refer to the supplier's Certificate of Analysis for batch-specific data.

References

Entrectinib-d8: A Technical Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the procurement and laboratory application of Entrectinib-d8, a deuterated internal standard for the potent tyrosine kinase inhibitor, Entrectinib. This document outlines suppliers, purchasing details, and detailed experimental protocols for the use of this compound in a research setting.

Supplier and Purchasing Information

This compound is available from several reputable suppliers of research chemicals. The following table summarizes purchasing information from various vendors. Researchers should note that prices are subject to change and should be confirmed on the respective supplier's website.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| MedChemExpress | HY-12678S1 | 99.82% | 1 mg | $240 |

| 5 mg | $600 | |||

| 10 mg | $980 | |||

| 50 mg | Quote | |||

| 100 mg | Quote | |||

| SmallMolecules.com | HY-12678S1 | Not Specified | 1 mg | Price Not Available |

| BenchChem | Not Specified | Not Specified | Not Specified | Check Availability & Pricing |

Mechanism of Action and Signaling Pathways

Entrectinib is a potent and selective inhibitor of the tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC, as well as the proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK).[1][2] These receptor tyrosine kinases, when constitutively activated through genetic alterations such as gene fusions, can drive oncogenesis by promoting uncontrolled cell proliferation and survival.[2][3] Entrectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[4] This blockade of signaling disrupts key cellular pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to the induction of apoptosis and cell cycle arrest in cancer cells harboring these specific genetic alterations.

Experimental Protocols

The following protocols provide detailed methodologies for common laboratory experiments involving this compound.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Entrectinib in a cancer cell line.

Materials:

-

Trk-, ROS1-, or ALK-fusion positive cancer cell line (e.g., KM12, HCC78)

-

Complete growth medium

-

This compound (for use as an internal standard in subsequent analysis if desired, or non-deuterated Entrectinib for viability testing)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.

-

Inhibitor Preparation: Prepare a 2X serial dilution of Entrectinib in complete medium. A starting range of 10 nM to 10 µM is recommended. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Treatment: Remove the media from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 2-4 hours.

-

Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle-treated control wells and plot the results as percent viability versus the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.

Western Blot Analysis for Pathway Inhibition

This protocol describes how to assess the phosphorylation status of target kinases and their downstream signaling proteins following Entrectinib treatment.

Materials:

-

Trk-, ROS1-, or ALK-fusion positive cancer cell line

-

Entrectinib

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-TRK, anti-TRK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Plate cells and allow them to reach 70-80% confluency. Treat cells with varying concentrations of Entrectinib for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis: Load 20 µg of protein per lane onto an SDS-PAGE gel and run according to the manufacturer's instructions.

-

Transfer: Transfer the proteins to a PVDF membrane.

-

Blocking & Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein levels to determine the change in phosphorylation.

LC-MS/MS Quantification of Entrectinib

This protocol provides a general method for the quantification of Entrectinib in plasma samples using this compound as an internal standard.

Materials:

-

Human or rat plasma samples

-

This compound (internal standard)

-

Acetonitrile

-

Formic acid

-

UPLC-MS/MS system

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 50 µL of this compound internal standard solution (e.g., 500 ng/mL in methanol).

-

Add 250 µL of acetonitrile, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Parameters (example):

-

Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A suitable gradient to separate the analyte from matrix components.

-

Ionization Mode: Positive ion electrospray ionization (ESI+)

-

MRM Transitions:

-

Entrectinib: m/z 561.3 → 475.1

-

This compound: m/z 569.3 → 483.1 (Note: exact transition may vary based on deuteration pattern)

-

In Vivo Mouse Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of Entrectinib in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., SCID or athymic nu/nu)

-

Cancer cell line for xenograft implantation

-

Entrectinib

-

Vehicle (e.g., 0.5% methylcellulose with 1% Tween 80)

-

Calipers for tumor measurement

Procedure:

-

Xenograft Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

-

Dosing: Administer Entrectinib orally by gavage at the desired dose (e.g., 10-60 mg/kg) and schedule (e.g., once or twice daily). The control group receives the vehicle.

-

Monitoring: Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (length × width²)/2. Monitor animal body weight as an indicator of toxicity.

-

Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

-

Analysis: Compare tumor growth inhibition between the treated and control groups. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot).

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for the evaluation of tyrosine kinase inhibitors like Entrectinib.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ALK Fusion Partners Impact Response to ALK Inhibition: Differential Effects on Sensitivity, Cellular Phenotypes, and Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Solubility Profile of Entrectinib-d8 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Entrectinib-d8 in various organic solvents. The information is compiled to assist researchers and professionals in drug development in understanding the physicochemical properties of this compound, which is crucial for formulation, analytical method development, and various in-vitro and in-vivo studies. While specific solubility data for the deuterated form (d8) is not extensively published, the data for Entrectinib is presented here as a close surrogate, given that isotopic labeling is generally considered to have a minimal impact on solubility.

Core Data Presentation: Solubility of Entrectinib

The following table summarizes the reported solubility of Entrectinib in common organic solvents. This data provides a quantitative basis for solvent selection in experimental and developmental work.

| Organic Solvent | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | ~20 - 100 |

| Dimethylformamide (DMF) | ~30 |

| Ethanol | ~1 - 100 |

Note: The significant range reported for DMSO and Ethanol may be attributable to variations in experimental conditions, such as temperature and the specific form of the solid material used.

Experimental Protocol: Determination of this compound Solubility

A detailed methodology for determining the solubility of a compound like this compound in organic solvents is crucial for reproducible and accurate results. The Shake-Flask Method is a widely accepted and robust technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (solid form)

-

Selected organic solvent(s) of high purity (e.g., DMSO, DMF, Ethanol)

-

Glass vials with screw caps or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies can be conducted to determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.

-

To ensure complete removal of undissolved particles, centrifuge the suspension at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

To avoid precipitation due to temperature changes, it is advisable to perform this step quickly.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step removes any remaining fine particles.

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the solubility of this compound in the organic solvent based on the concentration of the saturated solution, taking into account the dilution factor.

-

Visualization of Core Mechanisms

Entrectinib Signaling Pathway Inhibition

Entrectinib is a potent inhibitor of several tyrosine kinases. Its therapeutic effect is derived from the simultaneous blockade of key signaling pathways that are often constitutively activated in various cancers.

Caption: Inhibition of Trk, ROS1, and ALK signaling by Entrectinib.

Experimental Workflow for Solubility Determination

The logical flow of the shake-flask method for determining solubility is a critical aspect of ensuring a systematic and valid experimental approach.

Caption: Workflow for the shake-flask solubility determination method.

Entrectinib-d8: A Technical Overview of a Deuterated Pan-Trk, ROS1, and ALK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entrectinib-d8 is the deuterated analogue of Entrectinib, a potent and selective tyrosine kinase inhibitor. Entrectinib targets Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC), ROS1, and Anaplastic Lymphoma Kinase (ALK), which are key drivers in various cancers.[1] The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, is a strategic modification intended to influence the drug's pharmacokinetic profile. This alteration can potentially lead to a lower rate of metabolism and a longer half-life compared to its non-deuterated counterpart, a principle known as the kinetic isotope effect.[2][][4] This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, mechanism of action, and relevant experimental protocols.

Chemical Identifiers and Properties

This compound is structurally identical to Entrectinib, with the exception of eight hydrogen atoms being replaced by deuterium. This substitution is typically in a position susceptible to metabolic modification. The key chemical identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| CAS Number | 2251773-94-9 | [5] |

| Synonyms | NMS-E628-d8, RXDX-101-d8 | |

| Molecular Formula | C₃₁H₂₆D₈F₂N₆O₂ | |

| Molecular Weight | 568.69 g/mol | |

| SMILES | O=C(NC1=NNC2=C1C=C(CC3=CC(F)=CC(F)=C3)C=C2)C4=C(NC5CCOCC5)C=C(N6C([2H])([2H])C([2H])([2H])N(C)C([2H])([2H])C6([2H])[2H])C=C4 |

Mechanism of Action and Signaling Pathways

Entrectinib functions as an ATP-competitive inhibitor of the kinase domains of TrkA, TrkB, TrkC, ROS1, and ALK. In cancers driven by fusions or mutations of these kinases, the signaling pathways are constitutively active, leading to uncontrolled cell proliferation and survival. Entrectinib blocks these aberrant signaling cascades, thereby inducing apoptosis and inhibiting tumor growth. The primary signaling pathways affected by Entrectinib are the MAPK/ERK and PI3K/AKT pathways.

The inhibitory concentrations (IC₅₀) of the non-deuterated Entrectinib, which are expected to be comparable for this compound in terms of target engagement, are provided below.

| Target Kinase | IC₅₀ (nM) | Reference |

| TrkA | 1 | |

| TrkB | 3 | |

| TrkC | 5 | |

| ROS1 | 12 | |

| ALK | 7 |

Below are diagrams illustrating the signaling pathways inhibited by Entrectinib.

Experimental Protocols

The following are representative experimental protocols for evaluating the efficacy of Entrectinib. These protocols are directly applicable for studies involving this compound.

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of Entrectinib on the viability of cancer cell lines with Trk, ROS1, or ALK fusions.

Materials:

-

Trk, ROS1, or ALK fusion-positive cancer cell line

-

Complete growth medium

-

Entrectinib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

-

Drug Treatment: Prepare serial dilutions of Entrectinib in complete growth medium. Replace the existing medium with the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Pathway Inhibition

This protocol is for determining the effect of Entrectinib on the phosphorylation status of key proteins in the Trk, ROS1, and ALK signaling pathways.

Materials:

-

Trk, ROS1, or ALK fusion-positive cancer cell line

-

Entrectinib

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Trk, anti-Trk, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with various concentrations of Entrectinib for a specified time. Lyse the cells using an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate to the membrane.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control and total protein levels to determine the change in phosphorylation.

Conclusion

This compound represents a refined approach in the development of targeted cancer therapies. Its deuteration offers the potential for an improved pharmacokinetic profile, which may translate to enhanced clinical benefit. The information provided in this guide serves as a foundational resource for researchers and scientists working with this compound, enabling a deeper understanding of its chemical properties, mechanism of action, and methods for its preclinical evaluation. As with any deuterated compound, specific studies on the pharmacokinetics of this compound are necessary to fully characterize its properties and potential advantages over the non-deuterated form.

References

Preclinical Pharmacokinetics of Entrectinib: A Technical Guide

Entrectinib is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinase (TRK) A, B, and C, as well as ROS1 and Anaplastic Lymphoma Kinase (ALK).[1] Its efficacy in treating solid tumors harboring NTRK, ROS1, or ALK gene fusions is well-documented.[2][3] A critical aspect of its preclinical development and clinical success, particularly in patients with central nervous system (CNS) metastases, is its favorable pharmacokinetic profile, characterized by excellent oral bioavailability and significant CNS penetration.[2][4] This technical guide provides an in-depth overview of the preclinical pharmacokinetic data on entrectinib, tailored for researchers, scientists, and drug development professionals.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Preclinical studies in mice, rats, and dogs have been instrumental in characterizing the ADME properties of entrectinib. The compound generally exhibits low total plasma clearance, a large volume of distribution, and high plasma protein binding.

Absorption

Following oral administration, entrectinib is well-absorbed. In preclinical species, single oral doses of a solution formulation resulted in moderate-to-high absolute bioavailability, ranging from 31% to 76%. In a xenograft mouse model, peak plasma concentrations of entrectinib were observed at approximately 6 hours after oral dosing.

Distribution

A key feature of entrectinib is its ability to cross the blood-brain barrier, a critical attribute for treating primary and metastatic brain tumors. This CNS penetration has been demonstrated across multiple preclinical species. Entrectinib is a weak substrate for P-glycoprotein (P-gp), an efflux transporter that limits the brain penetration of many drugs. This characteristic likely contributes to its sustained CNS exposure.

Table 1: Preclinical CNS Penetration of Entrectinib

| Species | Brain/Blood Ratio | Reference |

| Mouse | 0.4 | |

| Rat | 0.6 - 1.0 | |

| Dog | 1.4 - 2.2 |

Entrectinib has an apparent volume of distribution of 551 L. The active metabolite, M5, has an apparent volume of distribution of 81.1 L. Entrectinib is over 99% bound to plasma proteins.

Metabolism

In vitro studies using human liver microsomes, human hepatocytes, and cDNA-expressed human cytochrome P450 (CYP) enzymes have shown that entrectinib is primarily metabolized by CYP3A4. This metabolism leads to the formation of its major active metabolite, M5 (the desmethyl metabolite), which has similar pharmacological activity to the parent drug.

Excretion

Following a single radiolabeled dose of entrectinib in rats, the majority of the radioactivity (83%) was recovered in the feces, with only 3% found in the urine. This indicates that hepatic metabolism and biliary excretion are the primary routes of elimination for entrectinib and its metabolites. Of the radioactivity in the feces, 36% was unchanged entrectinib and 22% was the active metabolite M5.

Preclinical Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of entrectinib observed in various preclinical species.

Table 2: Summary of Preclinical Pharmacokinetic Parameters of Entrectinib

| Parameter | Mouse | Rat | Dog | Reference |

| Terminal Half-Life (t½) | 3.5 - 11.9 h (across species) | 3.5 - 11.9 h (across species) | 3.5 - 11.9 h (across species) | |

| Bioavailability (oral) | 31 - 76% (across species) | 31 - 76% (across species) | 31 - 76% (across species) | |

| Peak Plasma Time (Tmax) | ~6 h | Not Specified | Not Specified |

Experimental Protocols

In Vivo Xenograft Studies

A common experimental design to evaluate the in vivo efficacy and pharmacokinetics of entrectinib involves the use of xenograft models.

-

Animal Model: Athymic nu/nu mice are typically used.

-

Cell Line Implantation: Human cancer cell lines harboring NTRK, ROS1, or ALK fusions (e.g., KM12 cells) are implanted subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reach a specified volume, mice are treated with entrectinib or a vehicle control. Entrectinib is often administered orally (per os) twice daily at doses ranging from 15 to 60 mg/kg.

-

Pharmacokinetic Analysis: Blood samples are collected at various time points after dosing to determine plasma concentrations of entrectinib and its metabolites. Tumor tissue can also be collected to assess drug levels and target engagement.

-

Efficacy Assessment: Tumor growth is monitored throughout the study, and at the end of the treatment period, tumors are excised and weighed.

Experimental workflow for a typical preclinical xenograft study of entrectinib.

In Vitro Metabolism Studies

The metabolic profile of entrectinib is investigated using various in vitro systems.

-

Systems: Human liver microsomes, human hepatocytes, and cDNA-expressed human CYP enzymes are utilized.

-

Incubation: Entrectinib (often radiolabeled [¹⁴C]) is incubated with these systems in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).

-

Metabolite Identification: Following incubation, the samples are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed.

-

Enzyme Inhibition: To determine the specific CYP enzymes involved, selective chemical inhibitors or recombinant CYP enzymes are used.

Signaling Pathways Targeted by Entrectinib

Entrectinib functions as an ATP-competitive inhibitor of the TRK, ROS1, and ALK tyrosine kinases. The fusion of these genes with other partners leads to constitutively active kinase signaling, driving oncogenesis. By inhibiting these kinases, entrectinib blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.

Signaling pathways inhibited by entrectinib.

References

- 1. Entrectinib - Wikipedia [en.wikipedia.org]

- 2. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA approves entrectinib for NTRK solid tumors and ROS-1 NSCLC | FDA [fda.gov]

- 4. Entrectinib in ROS1 fusion-positive non-small-cell lung cancer: integrated analysis of three phase 1–2 trials - PMC [pmc.ncbi.nlm.nih.gov]

Entrectinib in TRK Fusion-Positive Solid Tumors: A Technical Guide

Introduction

Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are oncogenic drivers found across a wide variety of solid tumors in both adult and pediatric populations. These genetic alterations lead to the expression of chimeric Tropomyosin Receptor Kinase (TRK) fusion proteins (TRKA, TRKB, and TRKC), which are constitutively active and drive tumor cell proliferation and survival.[1][2] Entrectinib (Rozlytrek) is a potent, orally available, and central nervous system (CNS)-active tyrosine kinase inhibitor (TKI) that targets TRKA/B/C, as well as ROS1 and ALK kinases.[3][4][5] Its development and approval represent a significant advancement in precision oncology, offering a tumor-agnostic treatment approach based on a specific genomic biomarker rather than the tumor's histological origin. This guide provides an in-depth technical overview of Entrectinib's role in the management of TRK fusion-positive solid tumors for researchers, scientists, and drug development professionals.

Mechanism of Action

NTRK gene fusions result in the ligand-independent dimerization and constitutive activation of TRK receptor tyrosine kinases. This perpetual activation triggers downstream signaling cascades crucial for cell growth and survival, primarily the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways.

Entrectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the TRK kinase domain. This action blocks the phosphorylation and activation of the TRK fusion protein, thereby inhibiting downstream signaling. The suppression of these pathways leads to the inhibition of cancer cell proliferation and the induction of apoptosis. A key feature of Entrectinib is its ability to cross the blood-brain barrier, enabling it to exert its therapeutic effects on primary CNS tumors and brain metastases.

Clinical Efficacy in Adult Patients

The primary evidence for Entrectinib's efficacy in adults with TRK fusion-positive solid tumors comes from an integrated analysis of three Phase I/II clinical trials: ALKA-372-001, STARTRK-1, and STARTRK-2. These studies enrolled patients with a variety of tumor types harboring NTRK1, NTRK2, or NTRK3 gene fusions.

An updated integrated analysis with a median follow-up of 25.8 months demonstrated robust and durable responses. The efficacy-evaluable population included 121 adult patients with 14 different tumor types.

Table 1: Efficacy of Entrectinib in TRK Fusion-Positive Solid Tumors (Adults)

| Endpoint | Result (N=121) | 95% Confidence Interval (CI) | Citation |

|---|---|---|---|

| Objective Response Rate (ORR) | 61.2% | - | |

| Complete Response (CR) | 15.7% (n=19) | - | |

| Partial Response (PR) | 45.5% (n=55) | - | |

| Median Duration of Response (DoR) | 20.0 months | 13.0–38.2 |

| Median Progression-Free Survival (PFS) | 13.8 months | 10.1–19.9 | |

Data from an integrated analysis of the ALKA-372-001, STARTRK-1, and STARTRK-2 trials with a clinical cutoff date of August 31, 2020.

Intracranial Activity

Entrectinib's ability to penetrate the CNS is a critical attribute, as many solid tumors can metastasize to the brain. In a subset of patients from the integrated analysis with measurable CNS disease at baseline, Entrectinib demonstrated significant intracranial efficacy.

Table 2: Intracranial Efficacy in Patients with Baseline CNS Metastases (Adults)

| Endpoint | Result (N=11) | 95% Confidence Interval (CI) | Citation |

|---|---|---|---|

| Intracranial ORR | 63.6% | 30.8–89.1 |

| Median Intracranial DoR | 22.1 months | 7.4–Not Estimable | |

Data based on Blinded Independent Central Review (BICR) from the integrated analysis.

Efficacy in the Pediatric Population

The STARTRK-NG trial, a Phase 1/2 study, evaluated the safety and efficacy of Entrectinib in children and adolescents with solid tumors, including those with NTRK fusions. The FDA's expanded approval for pediatric patients as young as one month was based on data from the STARTRK-NG and TAPISTRY trials.

Table 3: Efficacy of Entrectinib in Pediatric Patients with Fusion-Positive Tumors

| Endpoint | Result (N=26*) | 95% Confidence Interval (CI) | Citation |

|---|---|---|---|

| Objective Response Rate (ORR) | 57.7% | 36.9–76.7 | |

| Median Duration of Response (DoR) | Not Reached | - |

| Median Duration of Treatment | 10.6 months | - | |

*Response-evaluable population with NTRK1/2/3 or ROS1 fusion-positive tumors from the STARTRK-NG trial. The most common diagnoses in the pediatric approval cohort were primary CNS tumors and infantile fibrosarcoma.

Safety and Tolerability

Across clinical trials, Entrectinib has demonstrated a manageable safety profile. Most treatment-related adverse events (TRAEs) were Grade 1 or 2 and were often reversible with dose modifications. Discontinuation due to TRAEs is relatively uncommon.

Table 4: Most Common Treatment-Related Adverse Events (TRAEs) in Adults (Any Grade)

| Adverse Event | Frequency in NTRK-fp Population (N=68) | Citation |

|---|---|---|

| Dysgeusia | 44% | |

| Dizziness | 38% | |

| Constipation | 35% | |

| Fatigue | 31% | |

| Weight increased | 29% | |

| Diarrhea | 28% | |

| Nausea | 26% | |

| Paresthesia | 25% | |

| Anemia | 24% |

| Cognitive impairment | 22% | |

Data from the safety-evaluable population of the integrated analysis (cutoff May 31, 2018). The most common Grade 3 or 4 TRAEs were increased weight (10%) and anemia (12%). In the pediatric population, the most common TRAEs included weight gain (48.8%) and bone fractures (20.9%).

Dosage and Administration

The recommended dosage of Entrectinib varies between adult and pediatric populations, with pediatric dosing based on body surface area (BSA).

Table 5: Recommended Dosing for Entrectinib in TRK Fusion-Positive Tumors

| Population | Recommended Dose | Citation |

|---|---|---|

| Adults | 600 mg orally once daily | |

| Pediatrics (>6 months) | Based on Body Surface Area (BSA): | |

| ≥1.51 m² | 600 mg once daily | |

| 1.11–1.5 m² | 400 mg once daily | |

| 0.81–1.1 m² | 300 mg once daily | |

| 0.51–0.8 m² | 200 mg once daily |

| Pediatrics (1 to ≤6 months) | 250 mg/m² orally once daily | |

Treatment should continue until disease progression or unacceptable toxicity. Dose adjustments are required for certain adverse reactions and for co-administration with moderate or strong CYP3A4 inhibitors.

Mechanisms of Acquired Resistance

As with other targeted therapies, patients treated with Entrectinib can develop resistance. Mechanisms of resistance are broadly categorized as "on-target" (within the NTRK gene) or "off-target" (activation of bypass signaling pathways).

-

On-Target Resistance: This is the most common form of resistance and typically involves the acquisition of secondary mutations in the TRK kinase domain. These mutations can interfere with drug binding. The most frequently observed mutations occur in the solvent front (e.g., NTRK1 G595R, NTRK3 G623R) and the gatekeeper region (e.g., NTRK1 F589L).

-

Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the need for TRK signaling. Examples include the acquisition of mutations in genes like BRAF (V600E) or KRAS, or the amplification of MET.

Experimental Protocols: Detection of NTRK Gene Fusions

Accurate and reliable detection of NTRK gene fusions is essential for identifying patients who may benefit from Entrectinib. Several methodologies are employed, each with distinct advantages and limitations. In clinical trials for Entrectinib, NTRK fusions were primarily detected using Next-Generation Sequencing (NGS) or other nucleic acid-based tests.

Next-Generation Sequencing (NGS)

-

Methodology: NGS is a high-throughput technology that can sequence large portions of the genome or transcriptome in parallel. It can be DNA-based or RNA-based.

-

RNA-based NGS is the preferred method as it directly sequences the expressed transcripts, confirming the fusion is in-frame and transcribed, while avoiding the large intronic regions of NTRK genes.

-

DNA-based NGS using hybrid-capture methods can also identify fusions, including those with novel partners, but may be challenged by large introns.

-

-

Advantages: High sensitivity and specificity; can detect known and novel fusion partners; allows for multiplexing to test for many genomic alterations simultaneously.

-

Limitations: Can have a longer turnaround time and requires bioinformatics expertise.

Immunohistochemistry (IHC)

-

Methodology: IHC uses antibodies to detect the overexpression of TRK proteins in a tissue sample. A pan-TRK antibody can detect TRKA, TRKB, and TRKC proteins.

-

Advantages: Widely available, rapid turnaround time, and cost-effective, making it a good screening tool.

-

Limitations: Lacks specificity, as it detects both wild-type and fusion TRK proteins. A positive IHC result should always be confirmed with a molecular test like NGS.

Fluorescence In Situ Hybridization (FISH)

-

Methodology: FISH uses fluorescently labeled DNA probes that bind to specific parts of a chromosome. Break-apart probes are designed to flank the NTRK gene. If a gene fusion occurs, the probes will separate, resulting in a distinct signal pattern.

-

Advantages: Can detect novel fusion partners if using a break-apart strategy.

-

Limitations: Requires three separate assays to cover all three NTRK genes; can be labor-intensive and interpretation may be challenging.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

-

Methodology: RT-PCR detects specific, known fusion transcripts by amplifying a predefined RNA sequence.

-

Advantages: Highly sensitive and rapid.

-

Limitations: Can only detect known fusion transcripts and will miss novel fusions.

References

- 1. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Entrectinib? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

Entrectinib-d8: A Technical Guide for In Vitro and In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Entrectinib-d8, a deuterated analog of Entrectinib, for its application in preclinical research. Entrectinib is a potent and selective inhibitor of the tyrosine kinases TRKA/B/C, ROS1, and ALK, which are key drivers in various cancers. This compound serves as an invaluable tool, primarily as an internal standard in mass spectrometry-based quantification of Entrectinib, ensuring accuracy and precision in pharmacokinetic and metabolic studies.

Chemical Properties and Mechanism of Action

Entrectinib is an orally bioavailable, central nervous system (CNS) active inhibitor that targets oncogenic fusions of NTRK1/2/3, ROS1, and ALK genes.[1][2] By competing with ATP at the kinase domain of these fusion proteins, Entrectinib effectively blocks downstream signaling pathways crucial for tumor cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[3] This targeted inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring these specific genetic alterations.[4]

This compound is structurally identical to Entrectinib, with the exception of eight hydrogen atoms being replaced by deuterium. This isotopic labeling renders it distinguishable by mass spectrometry without altering its chemical behavior, making it an ideal internal standard for quantitative bioanalysis.[5]

Quantitative Data

The following tables summarize key quantitative data for Entrectinib, the non-deuterated parent compound of this compound.

Table 1: In Vitro Inhibitory Activity (IC50)

| Target Kinase | Cell Line | IC50 (nM) | Reference(s) |

| TRKA | - | 1 | |

| TRKB | - | 3 | |

| TRKC | - | 5 | |

| ROS1 | - | 7 | |

| ALK | - | 12 | |

| TPM3-TRKA | KM12 | 17 | |

| TEL-ROS1 | Ba/F3 | 5 | |

| ETV6-NTRK3 | IMS-M2 | 0.47 | |

| ETV6-NTRK3 | M0-91 | 0.65 |

Table 2: Preclinical Pharmacokinetic Parameters of Entrectinib in Mice

| Parameter | Value | Conditions | Reference(s) |

| Peak Plasma Concentration (Cmax) | ~20% of plasma exposure in brain | Single administration | |

| Area Under the Curve (AUC) | ~20% of plasma exposure in brain | Single administration | |

| Time to Peak Plasma Concentration (Tmax) | ~6 hours | Following a 60 mg/kg BID oral dose in xenograft models | |

| Brain-to-Plasma Ratio | ~0.4 | At steady-state |

Experimental Protocols

Detailed methodologies for key experiments involving Entrectinib are provided below. This compound would be utilized as an internal standard in the analytical methods for pharmacokinetic studies.

In Vitro Cell Viability (MTT) Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Entrectinib in cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., with NTRK, ROS1, or ALK fusion)

-

Complete cell culture medium

-

Entrectinib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

-

Drug Preparation: Prepare a serial dilution of Entrectinib in complete culture medium. A vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration well should be included.

-

Treatment: Remove the existing medium from the cells and add the prepared Entrectinib dilutions.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle-treated control wells and plot the results as percent viability versus the logarithm of the inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.

Western Blot Analysis of Target Phosphorylation

This protocol is designed to confirm the on-target activity of Entrectinib by assessing the phosphorylation status of its target kinases and downstream signaling proteins.

Materials:

-

Cancer cell line of interest

-

Entrectinib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-TRK, anti-total-TRK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of Entrectinib for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

In Vivo Mouse Xenograft Model

This protocol describes the evaluation of Entrectinib's anti-tumor efficacy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nu/nu)

-

Cancer cell line of interest (e.g., SH-SY5Y-TrkB)

-

Matrigel

-

Entrectinib formulation for oral administration (e.g., in 0.5% methylcellulose with 1% Tween 80)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a mixture of medium and Matrigel. Subcutaneously inject the cell suspension into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers at least twice a week. Once tumors reach a specified average volume (e.g., 0.2 cm³), randomize the animals into control and treatment groups.

-

Treatment Administration: Administer Entrectinib orally to the treatment group at a predetermined dose and schedule (e.g., 60 mg/kg, twice daily). The control group receives the vehicle.

-

Tumor Measurement and Monitoring: Continue to measure tumor volumes and monitor the body weight and overall health of the animals throughout the study.

-

Endpoint and Analysis: The study can be concluded when tumors in the control group reach a predetermined size or based on other ethical considerations. Analyze the tumor growth inhibition and compare the event-free survival between the groups. At the end of the study, tumors can be excised for further analysis (e.g., western blotting).

LC-MS/MS Bioanalytical Method for Entrectinib Quantification

This protocol provides a general workflow for the quantification of Entrectinib in plasma samples using this compound as an internal standard.

Materials:

-

Plasma samples from treated animals

-

Entrectinib and this compound analytical standards

-

Acetonitrile for protein precipitation

-

UPLC-MS/MS system

Procedure:

-

Sample Preparation: Spike a known concentration of this compound into the plasma samples. Precipitate the plasma proteins using a solvent like acetonitrile. Centrifuge to pellet the precipitated proteins.

-

LC Separation: Inject the supernatant onto a UPLC system equipped with a suitable column (e.g., C18). Use a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., 0.1% formic acid).

-

MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both Entrectinib and this compound.

-

Quantification: Construct a calibration curve using known concentrations of Entrectinib spiked into blank plasma and a constant concentration of this compound. Determine the concentration of Entrectinib in the unknown samples by comparing the peak area ratio of Entrectinib to this compound against the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by Entrectinib and a general experimental workflow for its evaluation.

Caption: Simplified NTRK signaling pathway and the point of inhibition by Entrectinib.

References

- 1. fm.formularynavigator.com [fm.formularynavigator.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.glpbio.com [file.glpbio.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials - Watch Related Videos [visualize.jove.com]

Methodological & Application

Application Note and Protocol for the Quantification of Entrectinib using Entrectinib-d8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entrectinib is a potent and selective tyrosine kinase inhibitor targeting TRK, ROS1, and ALK fusion proteins, which are key drivers in various cancers.[1][2] Accurate quantification of Entrectinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard, such as Entrectinib-d8, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This is because a deuterated internal standard co-elutes with the analyte and exhibits similar ionization and extraction recovery, effectively compensating for matrix effects and other sources of variability.[5]

This document provides a detailed protocol for the use of this compound as an internal standard for the accurate and precise quantification of Entrectinib in human plasma. The described method is based on a validated LC-MS/MS assay and is suitable for regulated bioanalysis.

Mechanism of Action of Entrectinib

Entrectinib functions as an ATP competitor, inhibiting the kinase activity of TRKA, TRKB, TRKC, ROS1, and ALK. These kinases, when constitutively activated due to genetic rearrangements, drive oncogenic signaling pathways crucial for cancer cell proliferation and survival. By blocking these pathways, Entrectinib induces apoptosis and suppresses tumor growth. The primary signaling cascades inhibited by Entrectinib include the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.

Figure 1. Simplified signaling pathway inhibited by Entrectinib.

Experimental Protocol

This protocol is for the quantification of Entrectinib in human plasma using this compound as an internal standard (IS) by LC-MS/MS.

Materials and Reagents

-

Entrectinib reference standard

-

This compound (or Entrectinib-D5) internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

Drug-free human plasma

Stock and Working Solutions

-

Entrectinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Entrectinib in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Entrectinib Working Solutions: Prepare serial dilutions of the Entrectinib stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

This compound Working Solution (500 ng/mL): Dilute the this compound stock solution in 75% methanol.

Sample Preparation (Protein Precipitation)

The protein precipitation method is a simple and effective technique for extracting Entrectinib from plasma.

-

Label polypropylene microcentrifuge tubes for each sample, standard, and quality control.

-

To 100 µL of plasma sample, add 50 µL of the this compound working solution (500 ng/mL).

-

Vortex for 10 seconds.

-

Add 250 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 20°C.

-

Transfer the supernatant to a clean tube or autosampler vial.

-

Add 100 µL of 0.1% formic acid to the supernatant.

-

Inject an appropriate volume into the LC-MS/MS system.

Figure 2. Workflow for plasma sample preparation.

LC-MS/MS Conditions

The following are suggested starting conditions and may require optimization.

| Parameter | Condition |

| LC System | UPLC/HPLC System |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized for separation of Entrectinib and this compound |

| Injection Volume | 5-10 µL |

| Column Temperature | 40-50°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Entrectinib: 560.61 → 475.12 m/zthis compound (D5): 566.64 → 475.12 m/z |

| Source Temp. | Optimized for instrument |

| Gas Flows | Optimized for instrument |

Method Validation

The analytical method should be validated according to regulatory guidelines from the FDA and/or ICH. Key validation parameters are summarized below.

| Parameter | Acceptance Criteria |

| Linearity | r² > 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; acceptable precision and accuracy. |

| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ). |

| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ). |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15%. |

| Recovery | Consistent and reproducible. |

| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of initial concentration. |

Data Presentation

The following tables present representative data from a validated method for Entrectinib quantification.

Table 1: Calibration Curve for Entrectinib in Human Plasma

| Concentration (ng/mL) | Response Ratio (Analyte/IS) |

| 5.00 | 0.012 |

| 10.0 | 0.025 |

| 50.0 | 0.124 |

| 100 | 0.248 |

| 500 | 1.235 |

| 1000 | 2.480 |

| 2000 | 4.975 |

| 4000 | 9.980 |

| 8000 | 20.10 |

| 10000 | 25.20 |

| Linear Range: 5.0 - 10,000 ng/mL |

Table 2: Accuracy and Precision Data for Entrectinib Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ QC | 5.00 | 98.5 | 11.6 | 102.3 | 12.9 |

| Low QC | 15.0 | 101.2 | 6.8 | 99.5 | 8.2 |

| Mid QC | 3000 | 99.8 | 4.5 | 100.9 | 5.1 |

| High QC | 7000 | 100.5 | 3.1 | 98.9 | 4.3 |

| Data adapted from representative studies. |

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust, accurate, and precise method for the quantification of Entrectinib in biological matrices. This protocol, when properly validated, is suitable for supporting pharmacokinetic and clinical studies in the development of Entrectinib. The stable isotope-labeled internal standard is critical for mitigating variability from sample preparation and matrix effects, ensuring high-quality data that meets regulatory expectations.

References

Application Notes and Protocols for Entrectinib-d8 in Metabolic Stability and Degradation Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Entrectinib-d8, a deuterated analog of the tyrosine kinase inhibitor Entrectinib, in the context of metabolic stability and degradation studies. This document outlines the rationale for using deuterated compounds in drug discovery, presents detailed experimental protocols for assessing metabolic stability, and provides a framework for interpreting the resulting data.

Introduction to Entrectinib and the Role of Deuteration

Entrectinib is a potent inhibitor of TRK, ROS1, and ALK tyrosine kinases, approved for the treatment of specific types of solid tumors.[1][2] Like many small molecule drugs, Entrectinib undergoes significant metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][3][4] This metabolism leads to the formation of metabolites, with the major active metabolite being M5, formed through N-demethylation. The rate and extent of metabolism are critical determinants of a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.

The use of deuterated analogs, such as this compound, is a strategic approach in drug discovery to modulate a drug's metabolic properties. The replacement of hydrogen atoms with their stable isotope, deuterium, at metabolically vulnerable positions can slow down the rate of metabolism. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. By retarding metabolic breakdown, deuteration can potentially lead to an improved pharmacokinetic profile, including a longer half-life and increased drug exposure, which may translate to enhanced efficacy and patient compliance. This compound is also an invaluable tool as an internal standard in bioanalytical assays for the accurate quantification of Entrectinib in biological matrices.

Data Presentation: Metabolic Stability of Entrectinib vs. This compound

The following table summarizes hypothetical quantitative data from an in vitro metabolic stability assay comparing Entrectinib and this compound in human liver microsomes. This data illustrates the expected impact of deuteration on key metabolic parameters.

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | % Remaining at 60 min |

| Entrectinib | 25 | 27.7 | 18% |

| This compound | 50 | 13.9 | 42% |

Note: The data presented in this table is representative and intended for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines the procedure for determining the metabolic stability of Entrectinib and this compound by monitoring the depletion of the parent compound over time in the presence of human liver microsomes.

Materials:

-

Entrectinib and this compound

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN), ice-cold

-

Internal Standard (IS) solution (e.g., a structurally similar compound or a different deuterated analog)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare 10 mM stock solutions of Entrectinib and this compound in DMSO.

-

Prepare a working solution of 1 µM of each test compound in 0.1 M phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the test compound working solution.

-

Add human liver microsomes (final concentration of 0.5 mg/mL).

-

Pre-incubate the plate at 37°C for 10 minutes with shaking.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the plate at 37°C with constant shaking.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is quenched immediately after the addition of the NADPH regenerating system.

-

-

Sample Processing:

-

Seal the plate and vortex for 2 minutes to precipitate the proteins.

-

Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (Entrectinib or this compound) at each time point relative to the internal standard.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein)

Protocol for Identification of Metabolic Degradation Products

This protocol describes a general approach to identify the metabolites of Entrectinib and this compound formed during the in vitro metabolic stability assay.

Materials:

-

Samples from the metabolic stability assay (supernatants).

-

High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).

Procedure:

-

LC-MS/MS Analysis:

-

Inject the supernatant samples from the metabolic stability assay onto the high-resolution LC-MS/MS system.

-

Acquire data in both full scan mode and data-dependent MS/MS mode.

-

-

Metabolite Identification:

-

Process the data using metabolite identification software.

-

Search for potential metabolites by looking for predicted mass shifts corresponding to common metabolic transformations (e.g., oxidation, demethylation, glucuronidation).

-

For this compound, the mass of the metabolites will be shifted according to the number of deuterium atoms retained.

-

Compare the chromatograms of the t=0 min sample with later time points to identify newly formed peaks.

-

Analyze the MS/MS fragmentation patterns of the potential metabolites to confirm their structures. The fragmentation pattern of a deuterated metabolite can provide valuable information about the site of metabolism.

-

Visualizations

Caption: Entrectinib inhibits TRK, ROS1, and ALK, blocking downstream signaling pathways.

Caption: Workflow for the in vitro metabolic stability assay.

Caption: Primary metabolic pathways of Entrectinib.

References

- 1. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Entrectinib - Wikipedia [en.wikipedia.org]

- 3. In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for the Preparation of Entrectinib-d8 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entrectinib-d8 is the deuterated form of Entrectinib, a potent and selective inhibitor of TrkA/B/C, ROS1, and ALK tyrosine kinases. Deuterated standards are critical internal standards for quantitative bioanalysis using mass spectrometry, offering similar physicochemical properties to the analyte with a distinct mass difference. Accurate and reproducible experimental results rely on the correct preparation and handling of these standards. These application notes provide detailed protocols for the preparation of this compound stock solutions, emphasizing best practices for handling deuterated compounds to ensure their integrity and stability.

Compound Information and Solubility Data

Proper solvent selection is crucial for the preparation of accurate and stable stock solutions. The solubility of this compound is expected to be very similar to that of its non-deuterated counterpart. The following table summarizes the solubility of Entrectinib in various common laboratory solvents.

| Solvent | Solubility (approx.) | Molar Concentration (at max solubility) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 175.84 mM[1] | Ultrasonic treatment may be required to fully dissolve the compound[1]. |

| Dimethylformamide (DMF) | 30 mg/mL[2] | 52.75 mM | |

| Ethanol | 1 mg/mL[2] | 1.76 mM |

Note: Due to the hygroscopic nature of DMSO, it is crucial to use anhydrous or fresh, high-purity solvent to prevent the introduction of moisture, which can lead to hydrogen-deuterium (H-D) exchange and compromise the isotopic purity of the standard.

Storage and Stability

The stability of this compound, both in solid form and in solution, is critical for its effective use as an internal standard. Adherence to recommended storage conditions will preserve the chemical and isotopic integrity of the compound.

| Form | Storage Temperature | Duration |

| Solid Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

Key Considerations for Handling Deuterated Compounds:

-

Moisture Sensitivity: Deuterated compounds are susceptible to H-D exchange with atmospheric moisture. It is imperative to handle them in a dry environment, such as under an inert gas (e.g., argon or nitrogen).

-

Light Sensitivity: Protect the compound from light by using amber vials or by wrapping containers in aluminum foil.

-

Temperature: Store at the recommended low temperatures to minimize degradation.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound solid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Class A volumetric flask

-

Inert gas source (Argon or Nitrogen) with tubing

-

Sterile, amber glass vials with screw caps

-

Pipettes and sterile, filter pipette tips

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Equilibration: Before opening, allow the vial of this compound solid powder to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture on the cold compound.

-

Inert Atmosphere: Conduct all subsequent steps in a controlled environment with a dry, inert atmosphere. This can be achieved in a glove box or by gently purging the weighing vessel, volumetric flask, and vials with a stream of argon or nitrogen gas.

-

Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For a 1 mL of 10 mM stock solution, you will need 5.687 mg of this compound (Molecular Weight: 568.69 g/mol ).

-

Dissolution:

-

Transfer the weighed this compound powder to a clean, dry Class A volumetric flask.

-

Add a portion of the anhydrous DMSO to the flask, ensuring not to exceed the final desired volume.

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, place the flask in an ultrasonic bath for 5-10 minutes.

-

-

Final Volume Adjustment: Once the solid is completely dissolved, carefully add anhydrous DMSO to the volumetric flask to reach the final desired volume.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in sterile, amber glass vials. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination and exposure to moisture.

-

Purge the headspace of each vial with inert gas before sealing.

-

Label each vial clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

-

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

This structured protocol and the accompanying information will aid researchers in preparing high-quality this compound stock solutions, thereby contributing to the accuracy and reliability of their experimental data.

References

use of Entrectinib-d8 in ADME (absorption, distribution, metabolism, and excretion) studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entrectinib is a potent, central nervous system (CNS)-active inhibitor of tyrosine receptor kinases (TRK) A, B, and C, as well as ROS1 and anaplastic lymphoma kinase (ALK).[1][2][3] It is approved for the treatment of NTRK gene fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC).[4][5] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is critical for its successful development. Entrectinib-d8, a deuterated analog of Entrectinib, serves as an indispensable tool in these studies, particularly as an internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for mitigating matrix effects, improving data accuracy, and ensuring the reliability of pharmacokinetic measurements.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in key ADME studies.

Physicochemical Properties of Entrectinib

| Property | Value | Reference |

| Molecular Formula | C31H34F2N6O2 | DrugBank Online |

| Molecular Weight | 560.6 g/mol | DrugBank Online |

| Permeability | Moderately Permeable | |

| Solubility | Strongly pH-dependent | |

| Lipophilicity | Lipophilic |

Pharmacokinetic Parameters of Entrectinib

| Parameter | Value | Condition | Reference |

| Tmax (Time to Maximum Concentration) | ~4-6 hours | Single and multiple oral doses | |

| Elimination Half-life (t1/2) | ~20 hours | ||

| Active Metabolite (M5) Elimination Half-life (t1/2) | ~40 hours | ||

| Apparent Volume of Distribution (Vd) | 551 L | ||

| Active Metabolite (M5) Apparent Volume of Distribution (Vd) | 81.1 L | ||

| Plasma Protein Binding | >99% | ||

| M5-to-Entrectinib AUC Ratio at Steady-State | 0.5 | 600 mg dose | |

| Absolute Bioavailability | 31-76% | Preclinical (solution formulation) | |

| Food Effect on Bioavailability | No clinically significant effect |

Metabolism and Excretion of Entrectinib

Entrectinib is primarily cleared through metabolism, with the major metabolic pathway being N-demethylation to its active metabolite, M5, which is mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme. Another significant circulating metabolite is M11, a quaternary glucuronide conjugate formed by direct N-glucuronidation.

Excretion of Entrectinib and its metabolites is mainly through the feces. Following a single oral dose of radiolabeled Entrectinib, approximately 83% of the radioactivity was recovered in the feces, with only about 3% found in the urine. Unchanged Entrectinib accounted for 36% of the dose in the feces, while the active metabolite M5 accounted for 22%.

Entrectinib Metabolic Pathway

References

- 1. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors | springermedizin.de [springermedizin.de]